Furo[2,3-c]pyridine-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Furo[2,3-c]pyridine-3-carbaldehyde is an organic compound with the molecular formula C8H5NO2 It is a heterocyclic compound that contains both furan and pyridine rings fused together
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Furo[2,3-c]pyridine-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, an Rh-catalyzed tandem reaction has been employed to construct this compound, showcasing the versatility of transition metal catalysis in organic synthesis .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory-scale methods, with optimizations for yield and purity. The use of high-pressure reactors and continuous flow systems can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: Furo[2,3-c]pyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under controlled conditions.
Major Products:
Oxidation: Furo[2,3-c]pyridine-3-carboxylic acid.
Reduction: Furo[2,3-c]pyridine-3-methanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Furo[2,3-c]pyridine-3-carbaldehyde has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the development of fluorescent probes for imaging applications.
Industry: It is utilized in the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Furo[2,3-c]pyridine-3-carbaldehyde, particularly in its role as a photosensitizer, involves the generation of reactive oxygen species (ROS) upon exposure to light. These ROS can induce oxidative stress in target cells, leading to cell damage and death. The compound’s ability to generate singlet oxygen (1O2) and hydroxyl radicals (˙OH) is crucial for its photodynamic effects .
Comparison with Similar Compounds
Furo[3,2-c]pyridine-2-carbaldehyde: Another furan-pyridine fused compound with similar structural features but differing in the position of the aldehyde group.
Pyridine-3-carbaldehyde: A simpler analog lacking the furan ring, used in various organic syntheses.
Thieno[2,3-c]pyridine derivatives: These compounds contain a thiophene ring instead of a furan ring and are studied for their biological activities.
Uniqueness: Furo[2,3-c]pyridine-3-carbaldehyde is unique due to its fused heterocyclic structure, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold in the design of new molecules for various applications.
Properties
Molecular Formula |
C8H5NO2 |
---|---|
Molecular Weight |
147.13 g/mol |
IUPAC Name |
furo[2,3-c]pyridine-3-carbaldehyde |
InChI |
InChI=1S/C8H5NO2/c10-4-6-5-11-8-3-9-2-1-7(6)8/h1-5H |
InChI Key |
BCIQOLSIYCNFJP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC2=C1C(=CO2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.